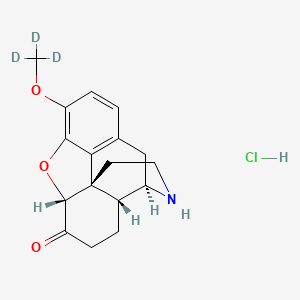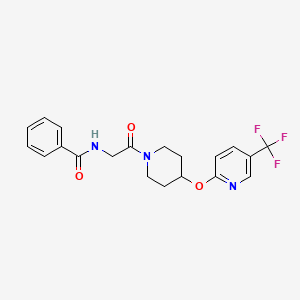
N-(2-oxo-2-(4-((5-(trifluorométhyl)pyridin-2-yl)oxy)pipéridin-1-yl)éthyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives with various substituents has been explored in several studies. In one study, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Another study reported the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which showed significant anti-acetylcholinesterase activity. The introduction of bulky moieties and substituents at the nitrogen atom of benzamide was found to enhance activity . Additionally, an improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide was developed from salicylic acid and 4-aminopyridine, with triethylamine as a catalyst .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance ((1)H NMR), and carbon-13 nuclear magnetic resonance ((13)C NMR) spectroscopies were employed to determine the structures of the N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their oxidized forms. X-ray single-crystal diffraction was used to determine the crystal structures, including atom positions, bond lengths, bond angles, and dihedral angles . The structural characterization of the piperidine derivatives was also performed using (1)H NMR, (13)C NMR, and mass spectrometry (MS) .
Chemical Reactions Analysis
The chemical reactivity of the synthesized compounds was explored through various reactions. For instance, the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives underwent coordination with copper(II) ions to form stable planar complexes . Piperidine derivatives were reacted with different substituents to yield compounds with potential anti-acetylcholinesterase activity . The reactivity of N-1-Naphthyl-3-oxobutanamide in heterocyclic synthesis was also investigated, leading to the formation of various pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from their molecular structures and reactivity. The planar geometry of the copper(II) complexes suggests potential stability and significant cytotoxicity against certain cancer cell lines . The anti-acetylcholinesterase activity of the piperidine derivatives was attributed to the basic quality of the nitrogen atom and the presence of bulky substituents . The high yield synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide under mild conditions indicates the feasibility of this route for producing benzamide derivatives .
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de l'imidazole présentent des propriétés antimicrobiennes significatives. La structure du composé suggère des effets antibactériens et antifongiques potentiels. Des chercheurs ont synthétisé divers composés contenant de l'imidazole et évalué leur potentiel antimicrobien contre des agents pathogènes tels que Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa et Streptococcus pyogenes . Des études plus approfondies pourraient explorer les mécanismes spécifiques à la base de son action antimicrobienne.
Antagonisme du récepteur du peptide lié au gène de la calcitonine (CGRP)
Le composé contient un groupe trifluorométhyle, qui peut contribuer à ses effets pharmacologiques. Les groupes trifluorométhyle ont été étudiés dans le contexte des antagonistes du récepteur du CGRP, qui jouent un rôle dans la modulation de la douleur. Comprendre son interaction avec les récepteurs du CGRP pourrait conduire à de nouvelles stratégies de gestion de la douleur .
Modulation des hormones végétales
Les dérivés de l'indole, y compris ceux contenant des motifs imidazole, ont des applications biologiques diverses. Par exemple, l'acide indole-3-acétique (AIA) est une hormone végétale produite à partir de la dégradation du tryptophane. Enquêter sur la possibilité que ce composé affecte la croissance, le développement ou les réponses au stress des plantes pourrait être une voie de recherche intéressante .
Propriétés
IUPAC Name |
N-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3/c21-20(22,23)15-6-7-17(24-12-15)29-16-8-10-26(11-9-16)18(27)13-25-19(28)14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXSYVFOCKEFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2518044.png)
![4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide](/img/structure/B2518045.png)
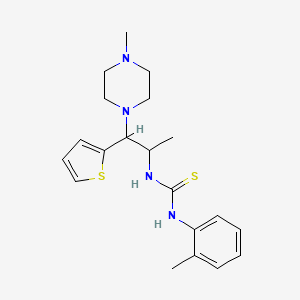
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2518050.png)
![2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2518051.png)
![2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2518054.png)
![N-(2,5-dimethylphenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2518056.png)
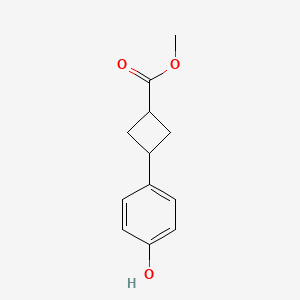
![8-(3,4-dimethoxyphenethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518058.png)
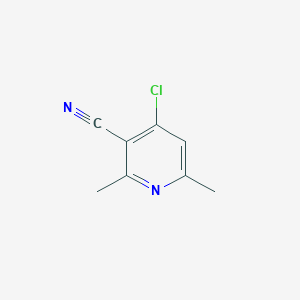
![6-(4-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2518060.png)


